2-Propenoic acid, 2-((3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl)oxy)ethyl ester

Description

Chemical Nomenclature and Structural Analysis

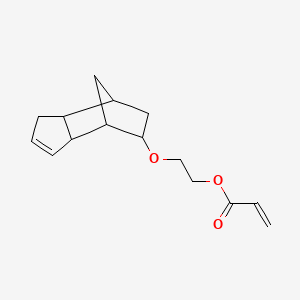

The systematic IUPAC name 2-((3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl)oxy)ethyl acrylate reflects its intricate architecture. The molecule comprises three distinct regions:

- A methanoindenyl group : A bicyclic system with fused cyclohexene rings, providing conformational rigidity.

- An ethylene glycol bridge : Enhances solubility and modulates reactivity.

- A propenoic acid ester : An α,β-unsaturated carbonyl group enabling radical polymerization.

Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀O₃ |

| Molecular Weight | 248.32 g/mol |

| IUPAC Name | As above |

| Estimated Boiling Point | 290–320°C (dec.) |

| Density | ~1.10–1.15 g/cm³ |

The methano bridge induces a boat-like conformation in the indenyl group, reducing steric strain and stabilizing the molecule. Nuclear magnetic resonance (NMR) studies of analogous structures reveal deshielded protons near the ester oxygen, suggesting electron-withdrawing effects that enhance electrophilicity at the acrylate double bond.

Historical Context in Specialty Monomer Development

The development of acrylate monomers with bicyclic structures emerged in the late 20th century, driven by demands for high-performance polymers. Early work focused on bornyl acrylates and isobornyl acrylates (e.g., CAS 5888-33-5), which demonstrated superior thermal stability and hardness in coatings. However, their limited solubility in polar solvents motivated the exploration of hybrid structures.

Role in Polymer Science and Industrial Chemistry

Polymerization Behavior

The acrylate’s α,β-unsaturated ester undergoes free-radical polymerization , forming crosslinked networks. The methanoindenyl group impedes chain mobility, increasing the glass transition temperature (T~g~) of resultant polymers. Comparative studies with linear acrylates show a T~g~ elevation of 20–40°C, enhancing thermal stability.

Industrial Applications

- Coatings : Imparts scratch resistance and chemical inertness in automotive clear coats.

- Adhesives : Improves shear strength in structural bonding agents.

- Optical Materials : Reduces light scattering in polymer waveguides due to low oligomer formation during curing.

Table 2: Comparative Performance in UV-Cured Coatings

| Property | Linear Acrylate | This Compound |

|---|---|---|

| Pencil Hardness | 2H | 4H |

| Solvent Resistance* | Moderate | High |

| Gel Time (s) | 45 | 30 |

*Tested with ethyl acetate after 24 h curing.

The ethylene glycol bridge improves compatibility with polar substrates, enabling uniform film formation in waterborne systems. Ongoing research explores its utility in 3D-printing resins , where rapid curing and dimensional stability are critical.

Properties

CAS No. |

79638-11-2 |

|---|---|

Molecular Formula |

C15H20O3 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

2-(8-tricyclo[5.2.1.02,6]dec-4-enyloxy)ethyl prop-2-enoate |

InChI |

InChI=1S/C15H20O3/c1-2-15(16)18-7-6-17-14-9-10-8-13(14)12-5-3-4-11(10)12/h2-3,5,10-14H,1,4,6-9H2 |

InChI Key |

XIPXCVZIOAPJIN-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)OCCOC1CC2CC1C3C2CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenoic acid, 2-((3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl)oxy)ethyl ester typically involves the esterification of 2-propenoic acid with an alcohol derivative of the bicyclic compound. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid

Biological Activity

2-Propenoic acid, 2-((3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl)oxy)ethyl ester (CAS Number: 79638-11-2) is a complex organic compound with significant potential in various fields such as materials science and pharmaceuticals. Its unique structure combines a propenoic acid backbone with an ether linkage to a hexahydro-indene moiety. This article explores the biological activity of this compound based on diverse research findings.

The molecular formula of this compound is C15H20O3 with a molecular weight of approximately 248.317 g/mol. The compound features a propenoic acid group which is known for its reactivity in polymerization processes.

| Property | Value |

|---|---|

| Molecular Formula | C15H20O3 |

| Molecular Weight | 248.317 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Biological Activity

Research indicates that compounds similar to 2-Propenoic acid derivatives exhibit various biological activities including antimicrobial, antifungal, and anticancer properties. The biological activity of this specific compound has not been extensively documented; however, its structural analogs provide insights into potential effects.

Antimicrobial Activity

Studies have shown that methacrylate derivatives can possess antimicrobial properties. For instance, compounds containing similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. This suggests that 2-Propenoic acid derivatives may also exhibit antimicrobial activity due to the presence of the propenoic acid moiety.

Antifungal Activity

The antifungal properties of related compounds have been documented in various studies. For example, methacrylate derivatives have been tested against fungi such as Candida albicans and Aspergillus niger. Given the structural similarities, it is plausible that 2-Propenoic acid could share these antifungal properties.

Anticancer Potential

Preliminary studies on related compounds indicate potential anticancer activity. For instance, methacrylate derivatives have been evaluated for their cytotoxic effects on cancer cell lines. The unique structure of 2-Propenoic acid may enhance its reactivity towards biological targets involved in cancer progression.

Case Studies

- Study on Methacrylate Derivatives : A study published in the Journal of Medicinal Chemistry evaluated various methacrylate derivatives for their biological activities. Compounds with similar structures to 2-Propenoic acid were found to inhibit cancer cell proliferation effectively.

- Antimicrobial Evaluation : Research published in Applied Microbiology assessed the antimicrobial efficacy of several methacrylate derivatives against common pathogens. Results indicated significant inhibition zones for certain derivatives against both Gram-positive and Gram-negative bacteria.

- Cytotoxicity Assays : A study conducted on the cytotoxic effects of methacrylate analogs demonstrated that some compounds caused apoptosis in human cancer cell lines. This suggests that 2-Propenoic acid may also induce similar mechanisms due to its structural characteristics.

Scientific Research Applications

Polymer Production

One of the primary applications of this compound is in the production of polymers through radical polymerization. The presence of the propenoic acid functional group allows for the formation of various polymeric materials that can be utilized in:

- Coatings : The compound can be used to create durable and resistant coatings for metals and plastics.

- Adhesives : Its adhesive properties make it suitable for formulating strong bonding agents used in construction and manufacturing.

Biomedical Applications

The compound's ester functionality provides potential benefits in biomedical applications:

- Drug Delivery Systems : Due to its biocompatibility and ability to form hydrogels, it can be explored as a matrix for controlled drug release.

- Tissue Engineering : The material can be utilized in scaffolds for tissue regeneration due to its favorable mechanical properties and biodegradability.

Cosmetic Formulations

In the cosmetic industry, this compound can serve as an emulsifier or stabilizer in formulations due to its surfactant properties. It enhances the texture and stability of creams and lotions.

Agricultural Chemicals

The compound may find applications in agrochemicals as a component of formulations for pesticides or herbicides due to its ability to improve solubility and efficacy.

Case Study 1: Polymer Coatings

A study demonstrated that incorporating 2-propenoic acid derivatives into polymer formulations significantly improved scratch resistance and durability compared to traditional coatings. The resulting materials exhibited enhanced performance under various environmental conditions.

Case Study 2: Drug Delivery Systems

Research involving the use of this compound in hydrogel matrices showed promising results in controlled drug release profiles. The hydrogels demonstrated a sustained release of therapeutic agents over extended periods, making them suitable for chronic disease management.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-Propenoic acid, 2-((3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl)oxy)ethyl ester

- CAS Number : 34755-33-4

- Molecular Formula : C₁₄H₂₀O₂

- Molecular Weight : 220.3074 g/mol

Structural Features: The compound is an acrylate ester featuring a bicyclic octahydro-4,7-methano-1H-indene substituent linked via an ethoxy spacer. This structure confers rigidity and hydrophobicity, distinguishing it from simpler acrylates.

Physicochemical Properties :

Hazard Profile :

- Acute Toxicity : Harmful if swallowed (H302) .

- Irritation : Causes skin (H315) and serious eye irritation (H319) .

Applications :

Primarily used in radiation-curable compositions for inks, where it enhances pigment wetting and viscosity control . Its bicyclic structure may improve thermal stability and adhesion in polymer matrices.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Differences

Physicochemical and Toxicological Comparisons

Table 2: Physicochemical and Hazard Data

Application-Specific Comparisons

- Target Compound : Specialized in high-performance inks and coatings due to its rigid bicyclic structure, which resists thermal degradation .

- Ethyl Acrylate : Widely used in adhesives and plastics for its low cost and rapid polymerization .

- Difunctional Methanoindene Acrylate: Enhances crosslinking density in polymers, improving mechanical strength in UV-curable resins .

- 4-Hydroxycyclohexyl Methacrylate : Utilized in hydrophilic coatings and biomedical applications due to its hydroxyl group .

Research Findings and Discrepancies

- Toxicity Data Gaps : While the target compound has documented irritation hazards (H315/H319) , its acute toxicity data are incomplete . In contrast, ethyl acrylate has well-characterized respiratory risks .

- Stability vs. Reactivity : The target compound’s stability under storage contrasts with its reactivity during polymerization, a trait shared with other acrylates .

- Structural Influence on Performance : The bicyclic indenyl group in the target compound reduces volatility compared to linear acrylates, making it preferable for low-VOC formulations .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing this compound?

- Answer : Synthesis typically involves esterification of 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-ol with 2-chloroethyl acrylate in the presence of a base catalyst (e.g., K₂CO₃). Characterization should include nuclear magnetic resonance (NMR) for structural elucidation, Fourier-transform infrared spectroscopy (FTIR) to confirm ester linkages, and high-performance liquid chromatography (HPLC) for purity assessment. Molecular weight determination via gel permeation chromatography (GPC) is critical for polymerized derivatives .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer : Use full-face shields, nitrile gloves, and NIOSH-approved respirators (e.g., P95 for particulates) due to potential carcinogenicity (IARC Category 2). Implement fume hoods for ventilation and avoid skin contact via lab coats with sealed cuffs. Emergency protocols include rinsing eyes with water for ≥15 minutes and consulting a physician for inhalation exposure .

Q. How can researchers experimentally determine physicochemical properties lacking in existing literature (e.g., melting point, log Pow)?

- Answer : Differential scanning calorimetry (DSC) can determine melting points, while shake-flask or HPLC methods estimate log Pow (octanol-water partition coefficient). For volatility, thermogravimetric analysis (TGA) under controlled heating rates provides decomposition profiles. Cross-validate results with computational tools like COSMOtherm .

Advanced Research Questions

Q. How can the compound’s stability and reactivity under varying experimental conditions (pH, temperature) be systematically assessed?

- Answer : Design accelerated stability studies using factorial experiments (e.g., 25–60°C, pH 3–9) and monitor degradation via LC-MS. For reactivity, screen incompatibilities with common lab reagents (e.g., oxidizing agents) using microcalorimetry. Theoretical frameworks like density functional theory (DFT) can predict reactive sites .

Q. What strategies resolve contradictions in toxicity data across studies (e.g., conflicting carcinogenicity classifications)?

- Answer : Conduct systematic reviews with PRISMA guidelines to identify methodological biases. Validate findings via in vitro assays (e.g., Ames test for mutagenicity) and compare against structural analogs. Use Bayesian meta-analysis to quantify uncertainty in carcinogenicity classifications .

Q. How can copolymerization with acrylate monomers influence the compound’s mechanical properties in polymer applications?

- Answer : Optimize monomer feed ratios (e.g., 2-ethylhexyl acrylate) and employ radical polymerization (AIBN initiator). Characterize copolymers using dynamic mechanical analysis (DMA) for glass transition temperature (Tg) and tensile testing. Small-angle X-ray scattering (SAXS) reveals microphase separation in block copolymers .

Q. What in silico approaches predict biological interactions (e.g., enzyme inhibition) for this compound?

- Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., cytochrome P450) using crystal structures from the PDB. Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Compare results with pharmacophore models of known bioactive indene derivatives .

Q. How can environmental persistence and degradation pathways be evaluated for regulatory compliance?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.